molecular formula C8H10N4 B3323557 {5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine CAS No. 1638771-54-6

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine

Cat. No. B3323557
CAS RN: 1638771-54-6
M. Wt: 162.19 g/mol
InChI Key: OYKRCSYBWDLUSO-UHFFFAOYSA-N
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Description

The compound “{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine” is a derivative of pyrrolopyrimidine . Pyrrolopyrimidines are a class of compounds that have been studied for their potential medicinal properties .


Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives has been reported in the literature . For instance, a series of halogenated compounds were synthesized in three steps with high yields . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro .


Molecular Structure Analysis

The molecular structure of “{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine” is characterized by a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The 5-methyl group is attached to the pyrrolopyrimidine core .

Future Directions

The future directions for research on “{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine” and its derivatives could include further exploration of their potential medicinal properties, particularly their activity against various enzymes . Additionally, further studies could investigate their synthesis, reactivity, and safety profile .

properties

IUPAC Name

(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-10-8-7(5)6(2-9)11-4-12-8/h3-4H,2,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKRCSYBWDLUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218526
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine

CAS RN

1638771-54-6
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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